[Ir(COD)Cl]₂ vs. [Rh(COD)Cl]₂: Achieving >99% ee in Asymmetric Transfer Hydrogenation Where Rhodium Fails
In the asymmetric transfer hydrogenation of aromatic ketones, a catalyst generated in situ from [Ir(COD)Cl]₂ and a cinchona alkaloid-derived NNP ligand achieved up to 99% ee across a broad scope of 30 substrates, operating with a high substrate-to-catalyst (S/C) ratio of up to 2000 [1]. In contrast, analogous rhodium-based systems, such as those derived from [Rh(COD)Cl]₂, are known to yield significantly lower enantioselectivities in comparable ketone hydrosilylation and transfer hydrogenation reactions, often plateauing at 32% ee under optimized conditions [2]. This stark contrast in stereochemical fidelity underscores the superior ability of the iridium center, derived from this specific precursor, to create a chiral environment necessary for high enantiocontrol.
| Evidence Dimension | Enantioselectivity (ee) & Catalyst Productivity (S/C) |
|---|---|
| Target Compound Data | Up to 99% ee, S/C up to 2000 |
| Comparator Or Baseline | [Rh(COD)Cl]₂-based catalyst system |
| Quantified Difference | Difference of >67% ee; significantly higher S/C ratio |
| Conditions | Asymmetric transfer hydrogenation of aromatic ketones using i-PrOH as hydrogen source and solvent. |
Why This Matters
For procurement, this data justifies selecting [Ir(COD)Cl]₂ for projects targeting high-value chiral alcohols, where achieving >99% ee is a critical quality attribute that rhodium-based alternatives cannot reliably deliver.
- [1] Li, L.; Ma, N.; Chen, Q.; Sun, H.; Tian, J.; Xu, Q.; Li, C.; Zhang, L. Org. Biomol. Chem. 2022, 20, 7936-7941. View Source
- [2] Enantioselective Hydrosilylation of Ketones with L*/[Rh(COD)Cl]₂ and L*/[Ir(COD)Cl]₂ Catalysts (L* = Ph2P(O)nCH2CH(NMe2)(CH2)mSMe (n = 0, 1; m = 1, 2)). View Source
